5'-Guanylic acid, 3'-O-methyl-
Overview
Description
5’-Guanylic acid, 3’-O-methyl- is a nucleotide derivative that plays a significant role in various biochemical processes. It is an ester of phosphoric acid with the nucleoside guanosine, where the guanosine is methylated at the 3’-hydroxyl group. This compound is involved in the synthesis of RNA and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanylic acid, 3’-O-methyl- typically involves the methylation of guanosine monophosphate (GMP). The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pH to ensure the selective methylation at the 3’-hydroxyl group .
Industrial Production Methods: Industrial production of 5’-Guanylic acid, 3’-O-methyl- is generally based on microbial fermentation followed by chemical modification. The microbial fermentation process produces GMP, which is then chemically methylated to obtain the desired compound. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5’-Guanylic acid, 3’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanine base or the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-5’-guanylic acid, while substitution reactions can yield various guanine derivatives .
Scientific Research Applications
5’-Guanylic acid, 3’-O-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: This compound is involved in the study of RNA synthesis and function.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It serves as an intermediate in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 5’-Guanylic acid, 3’-O-methyl- involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the 3’-hydroxyl group can influence the binding of proteins and other molecules to the RNA, thereby modulating various biological processes. The molecular targets include RNA polymerases and ribonucleases, which are involved in RNA synthesis and degradation .
Comparison with Similar Compounds
Guanosine monophosphate (GMP): The non-methylated form of 5’-Guanylic acid.
Cyclic guanosine monophosphate (cGMP): A cyclic form of GMP involved in signaling pathways.
7-Methylguanosine: Another methylated derivative of guanosine
Uniqueness: 5’-Guanylic acid, 3’-O-methyl- is unique due to its specific methylation at the 3’-hydroxyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKGFFURACNNS-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634802 | |
Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400806-41-9 | |
Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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